molecular formula C27H28NO8P B609744 3-O-Methylfluorescein phosphate cyclohexylammonium salt CAS No. 21233-09-0

3-O-Methylfluorescein phosphate cyclohexylammonium salt

Cat. No. B609744
CAS RN: 21233-09-0
M. Wt: 525.4938
InChI Key: SJPHZMRXIHOGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Methylfluorescein phosphate cyclohexylammonium salt, also known as FluoMini-TM or FM1-43, is a fluorescent molecule commonly used in biological research for labeling cells and biomolecules . Its fluorescent properties allow researchers to visualize and track these targets within living cells or organisms .


Synthesis Analysis

3-O-Methylfluorescein is an intermediate in the synthesis of 3-O-Methylfluorescein Phosphate Bis-Cyclohexylammonium Salt . It can be used as a reactant in multifunctional phosphate-based inorganic-organic hybrid nanoparticles .


Molecular Structure Analysis

The molecular formula of 3-O-Methylfluorescein phosphate cyclohexylammonium salt is C27H28NO8P . It has a molecular weight of 525.49 .


Chemical Reactions Analysis

3-O-Methylfluorescein Phosphate Cyclohexylammonium Salt is used in fluorimetric studies . It can be used as a reactant in multifunctional phosphate-based inorganic-organic hybrid nanoparticles .


Physical And Chemical Properties Analysis

3-O-Methylfluorescein phosphate cyclohexylammonium salt has a molecular weight of 525.49 . The storage temperature for this compound is -20°C .

Scientific Research Applications

Enzyme Studies

3-O-Methylfluorescein phosphate cyclohexylammonium salt has been utilized in various enzyme studies. For instance, Huang and Askari (1975) demonstrated that 3-O-methylfluorescein phosphate is a substrate for the K+-dependent phosphatase associated with Na+,K+-ATPase, suggesting its use in enzyme assays for tissues with low activities (Huang & Askari, 1975). Additionally, Hill, Summer, and Waters (1968) developed an automated fluorometric procedure for measuring alkaline phosphatase activity using 3-O-methylfluorescein phosphate (Hill, Summer, & Waters, 1968).

Biological Chemistry

This compound also finds its application in biological chemistry. For example, Freire et al. (2002) reported that 3-O-methylfluorescein phosphate hydrolysis, catalyzed by erythrocyte Ca2+-ATPase, can be used as a continuous fluorescent marker to evaluate reaction cycles of plasma membrane Ca2+-ATPases (Freire et al., 2002).

Structural Chemistry

In structural chemistry, compounds like cyclohexylammonium phosphate have been studied for their molecular structures and properties. Jerzykiewicz and Lis (1998) analyzed the crystal structures of cyclohexylammonium salts in different configurations (Jerzykiewicz & Lis, 1998).

Bioorganic Synthesis

Cyclohexylammonium salts, closely related to 3-O-Methylfluorescein phosphate cyclohexylammonium salt, are used in bioorganic synthesis. Piantadosi, Chae, Ishaq, and Snyder (1972) reported the synthesis of acyl dihydroxyacetone phosphates and related derivatives using cyclohexylammonium salts (Piantadosi, Chae, Ishaq, & Snyder, 1972).

Molecular Biology

In molecular biology, cyclohexylammonium salts are utilized in the synthesis of nucleotide derivatives, as demonstrated by Thuong, Chassignol, and Barbier (1981), who synthesized deoxyribonucleoside-3′-aryl-β-cyanoethyl-phosphates using a cyclohexylammonium phosphate-based method (Thuong, Chassignol, & Barbier, 1981).

Biochemical Research

Various biochemical research studies have also incorporated cyclohexylammonium salts. For example, Srivastva and Farquhar (1984) studied the stability of model acyloxymethyl phosphates, which were isolated as cyclohexylammonium salts (Srivastva & Farquhar, 1984).

Fluorescence-Based Substrate Studies

Land and Jackim (1966) synthesized flavone 3-diphosphate, a stable and sensitive substrate for assaying phosphatase enzymes, which has similarities in function to 3-O-methylfluorescein phosphate (Land & Jackim, 1966).

properties

IUPAC Name

cyclohexanamine;(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15O8P.C6H13N/c1-26-12-6-8-16-18(10-12)27-19-11-13(29-30(23,24)25)7-9-17(19)21(16)15-5-3-2-4-14(15)20(22)28-21;7-6-4-2-1-3-5-6/h2-11H,1H3,(H2,23,24,25);6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPHZMRXIHOGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657460
Record name 6'-Methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Methylfluorescein phosphate cyclohexylammonium salt

CAS RN

21233-09-0
Record name 6'-Methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-Methylfluorescein phosphate cyclohexylammonium salt
Reactant of Route 2
3-O-Methylfluorescein phosphate cyclohexylammonium salt
Reactant of Route 3
3-O-Methylfluorescein phosphate cyclohexylammonium salt
Reactant of Route 4
3-O-Methylfluorescein phosphate cyclohexylammonium salt
Reactant of Route 5
3-O-Methylfluorescein phosphate cyclohexylammonium salt
Reactant of Route 6
3-O-Methylfluorescein phosphate cyclohexylammonium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.